Vasoconstrictor Potency in Canine Hind Limb Perfusion: Ergostine Matches Ergotamine Magnitude
In an innervated, perfused canine hind limb model, ergostine demonstrated a vasoconstrictor effect that was of the same order of magnitude as that of ergotamine, the clinical reference standard for this pharmacological class [1]. Both compounds elicited vasoconstriction at low vascular resistance and transitioned to vasodilatation at high vascular resistance at a shared inversion point of approximately 4 resistance units (R.U., defined as 1 mm Hg/mL/min). Dihydroergostine, by contrast, was considerably less active as a vasoconstrictor, while 1-methylergostine and 1-methylergotamine produced only weak vasoconstriction and weak vasodilatation above the inversion point [2].
| Evidence Dimension | Vasoconstrictor potency magnitude and vascular resistance inversion point |
|---|---|
| Target Compound Data | Vasoconstriction at low vascular resistance; inversion point at approximately 4 R.U.; vasodilatation above 4 R.U. |
| Comparator Or Baseline | Ergotamine: vasoconstriction at low vascular resistance; inversion point at approximately 4 R.U.; dihydroergostine: considerably less active; 1-methylergostine: only weak vasoconstriction |
| Quantified Difference | Magnitude: same order as ergotamine; inversion point: identical to ergotamine at approximately 4 R.U.; 1-methylergostine weaker |
| Conditions | Innervated, perfused canine hind limb preparation; vascular resistance expressed in resistance units (R.U. = 1 mm Hg/mL/min) |
Why This Matters
Ergostine serves as a high-potency vasoconstrictor comparator with a defined inversion point (approximately 4 R.U.), enabling precise experimental benchmarking against ergotamine and its structurally modified analogs.
- [1] Bucher K. Studies of the effect of natural and synthetic polypeptide type ergot compounds on a peripheral vascular bed. Br J Pharmacol. 1969;36(3):561-570. View Source
- [2] Bucher K. Studies of the effect of natural and synthetic polypeptide type ergot compounds on a peripheral vascular bed. Br J Pharmacol. 1969;36(3):561-570. (Abstract and detailed findings) View Source
